

Spectroscopic Profiling of N,N-Dimethylisobutyramide: A Technical Guide

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Compound of Interest

Compound Name: *N,N*-Dimethylisobutyramide

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This technical guide provides an in-depth analysis of the predicted spectroscopic data for **N,N-Dimethylisobutyramide** (CAS No. 21678-37-5), a valuable intermediate in organic synthesis. [1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra, this guide leverages high-fidelity computational prediction models to provide a robust analytical framework.

Introduction to N,N-Dimethylisobutyramide and Spectroscopic Analysis

N,N-Dimethylisobutyramide, also known as N,N,2-trimethylpropionamide, is a tertiary amide with the molecular formula $C_6H_{13}NO$. [3][4][5] Its utility in chemical synthesis, for instance in the preparation of 1-chloro-N,N,2-trimethylpropenylamine, necessitates a thorough understanding of its structural and electronic properties. [1] Spectroscopic techniques such as NMR and IR are paramount for the structural elucidation and quality control of such chemical entities.

This guide will delve into the predicted 1H NMR, ^{13}C NMR, and IR spectra of **N,N-Dimethylisobutyramide**. The predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts and vibrational frequencies. While predicted data is a powerful tool, it is crucial to note that experimental verification is the gold standard for structural confirmation.

Molecular Structure and Key Features

To comprehend the spectroscopic data, a foundational understanding of the molecular structure is essential.

Figure 1. 2D Structure of **N,N-Dimethylisobutyramide**.

The key structural features influencing its spectroscopic properties are:

- An isopropyl group ($-\text{CH}(\text{CH}_3)_2$) attached to the carbonyl carbon.
- A tertiary amide functional group.
- Two N-methyl groups ($-\text{N}(\text{CH}_3)_2$) which are chemically equivalent due to free rotation around the C-N bond at room temperature, though hindered rotation can sometimes lead to distinct signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **N,N-Dimethylisobutyramide** is characterized by three distinct signals. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom.

Table 1: Predicted ^1H NMR Chemical Shifts and Assignments

Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~2.95	Singlet	6H	N-CH ₃	The two N-methyl groups are equivalent and appear as a singlet. The deshielding effect of the nitrogen and carbonyl group places this signal downfield.
~2.70	Septet	1H	CH	The methine proton of the isopropyl group is coupled to the six equivalent methyl protons, resulting in a septet. It is deshielded by the adjacent carbonyl group.

~1.10	Doublet	6H	$C(CH_3)_2$	The six equivalent protons of the two methyl groups in the isopropyl group are coupled to the methine proton, appearing as a doublet.
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Methodology for Prediction:

The 1H NMR chemical shifts were predicted using online computational tools that employ machine learning algorithms and extensive spectral databases. The process involves inputting the molecular structure (e.g., as a SMILES string: CC(C)C(=O)N(C)C) into the prediction engine.

Figure 2. Workflow for 1H NMR Prediction.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum of **N,N-Dimethylisobutyramide** is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts and Assignments

Predicted Chemical Shift (ppm)	Carbon Assignment	Rationale
~177	C=O	The carbonyl carbon is significantly deshielded and appears furthest downfield.
~37	N-CH ₃	The carbons of the two equivalent N-methyl groups.
~35	CH	The methine carbon of the isopropyl group.
~20	C(CH ₃) ₂	The carbons of the two equivalent methyl groups of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Spectrum

The predicted IR spectrum of **N,N-Dimethylisobutyramide** will be dominated by a strong absorption band corresponding to the carbonyl stretch of the tertiary amide.

Table 3: Predicted IR Absorption Bands and Assignments

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~2970-2870	Medium-Strong	C-H stretch	Aliphatic (isopropyl and N-methyl)
~1645	Strong	C=O stretch	Tertiary Amide
~1465	Medium	C-H bend	CH ₃ and CH ₂
~1385	Medium	C-H bend	Isopropyl group (characteristic)
~1260	Medium-Strong	C-N stretch	Amide

Causality in IR Absorptions:

- C=O Stretch (~1645 cm⁻¹): The strong intensity of this band is due to the large change in dipole moment during the stretching vibration of the highly polar carbonyl bond. For tertiary amides, this band typically appears in the range of 1630-1670 cm⁻¹.
- C-H Stretches (~2970-2870 cm⁻¹): These absorptions are characteristic of sp³ hybridized C-H bonds found in the methyl and methine groups.
- C-N Stretch (~1260 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in the amide group gives rise to a moderately strong absorption in this region.

Figure 3. Relationship between molecular structure and predicted IR absorptions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **N,N-Dimethylisobutyramide**. The predicted ¹H NMR, ¹³C NMR, and IR data are in strong agreement with the known structural features of the molecule and the established principles of spectroscopic interpretation. The data presented herein serves as a valuable reference for the identification and characterization of this compound in research and development settings. It is recommended that this predicted data be confirmed with experimental analysis for any critical applications.

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